molecular formula C17H20ClNO3S B6643226 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B6643226
M. Wt: 353.9 g/mol
InChI Key: RGWSVWITWYUCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug that is commonly used to treat pain and inflammation associated with conditions such as arthritis. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the enzyme cyclooxygenase-2 (COX-2) and therefore reduce inflammation and pain without affecting the normal physiological functions of COX-1.

Mechanism of Action

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain without affecting the normal physiological functions of COX-1.
Biochemical and physiological effects:
5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. In addition, 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has been shown to have neuroprotective effects and may protect against the development of Alzheimer's disease. 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has also been shown to have cardioprotective effects and may reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition. 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide is also readily available and relatively inexpensive. However, 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has some limitations for lab experiments, including its potential off-target effects, which may affect the interpretation of the results. In addition, 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide may have different effects in different cell types, which may limit its generalizability to other systems.

Future Directions

There are several future directions for the study of 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide. One potential direction is the development of new COX-2 inhibitors with improved selectivity and reduced off-target effects. Another potential direction is the study of 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Finally, the role of 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide in the prevention and treatment of other diseases, such as inflammatory bowel disease and osteoarthritis, could also be explored.

Synthesis Methods

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide is synthesized through a multistep process that involves several chemical reactions. The starting material for the synthesis is 2,6-diethylphenol, which is first converted into 2,6-diethylphenylamine through a reaction with ammonia. The resulting amine is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. The final step involves the selective oxidation of the sulfonamide to form 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has been shown to have neuroprotective effects and may have a potential role in the treatment of Alzheimer's disease. 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide has also been shown to have cardioprotective effects and may be useful in the prevention of cardiovascular disease.

properties

IUPAC Name

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSVWITWYUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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